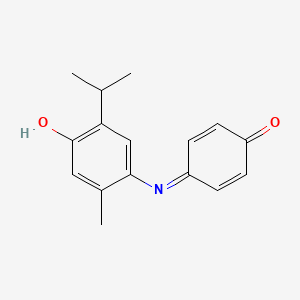
Thymolindophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymolindophenol is a chemical compound known for its distinctive properties and applications in various scientific fields. It is a derivative of thymol, a monoterpene phenol found in thyme oil, and indophenol, a synthetic dye. This compound is often used as an indicator in redox titrations due to its ability to change color based on the oxidation state of the solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymolindophenol can be synthesized through a series of chemical reactions involving thymol and indophenol. The process typically involves the nitration of thymol to produce nitrothymol, followed by a reduction step to convert nitrothymol to aminothymol. The aminothymol is then coupled with indophenol under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: Thymolindophenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which is the basis for its use as a redox indicator.
Reduction: The compound can be reduced back to its original state after oxidation.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution Reactions: Various reagents, including halogens and acids, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxidized derivatives, while reduction leads to the regeneration of the original compound.
Aplicaciones Científicas De Investigación
Thymolindophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in titrations to determine the concentration of oxidizing or reducing agents.
Biology: Employed in biochemical assays to study redox reactions in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments, as well as in quality control processes in various manufacturing sectors.
Mecanismo De Acción
The mechanism of action of thymolindophenol involves its ability to undergo reversible redox reactions. The compound changes color based on its oxidation state, which is influenced by the presence of oxidizing or reducing agents. This property makes it an effective indicator in various chemical and biochemical assays. The molecular targets and pathways involved in its action include electron transfer processes and interactions with reactive oxygen species.
Comparación Con Compuestos Similares
Thymolindophenol can be compared with other similar compounds, such as:
Thymol Blue: Another redox indicator with similar properties but different color change ranges.
Indophenol Blue: A synthetic dye used in similar applications but with distinct chemical properties.
Methylene Blue: A redox indicator and dye with broader applications in medicine and biology.
Uniqueness: this compound is unique due to its specific color change properties and its ability to act as both an oxidizing and reducing agent. This versatility makes it valuable in a wide range of scientific and industrial applications.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can effectively utilize this compound in their work.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H17NO2/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12/h4-10,19H,1-3H3 |
Clave InChI |
VMALKKWZDTZFCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


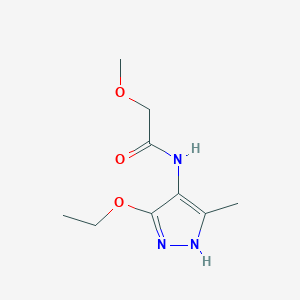


![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
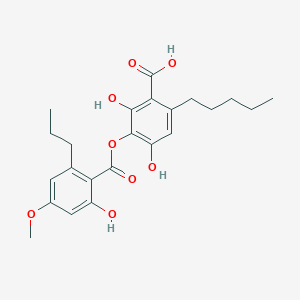

![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL](/img/structure/B13797537.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
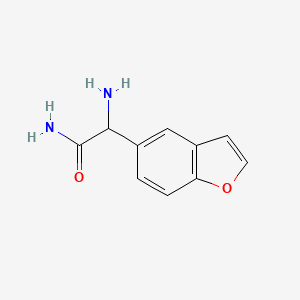
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
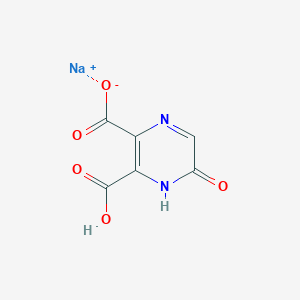
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)

